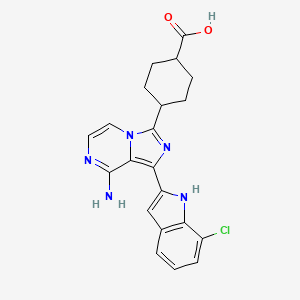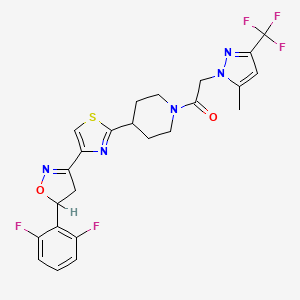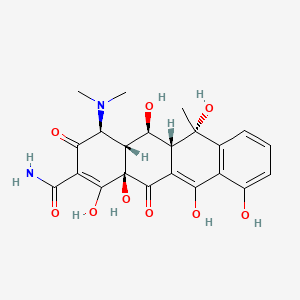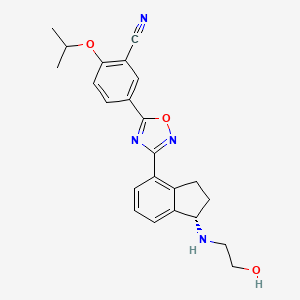
4-Hydroxy-3-(3-phenoxypropyl)-2H-1-benzopyran-2-one
Übersicht
Beschreibung
PD 099560 ist ein nicht-peptidischer Inhibitor der humanen Immunschwächevirus-Protease Typ 1, einem wichtigen Zielenzym in der Forschung zum erworbenen Immunschwäche-Syndrom . Diese Verbindung hat aufgrund ihres Potenzials, die Replikation des humanen Immunschwächevirus zu hemmen, Aufmerksamkeit erregt und ist somit ein wertvolles Werkzeug bei der Entwicklung antiviraler Therapien.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PD 099560 umfasst mehrere wichtige Schritte. Das Ausgangsmaterial ist typischerweise ein Chromen-2-on-Derivat, das einer Reihe von Reaktionen unterzogen wird, um die notwendigen funktionellen Gruppen einzuführen. Der Syntheseweg umfasst:
Hydroxylierung: Einführung einer Hydroxylgruppe an der 4-Position des Chromen-2-on-Rings.
Alkylierung: Addition einer 3-Phenoxypropyl-Gruppe an der 3-Position des Chromen-2-on-Rings.
Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren wie Kaliumcarbonat, um die Reaktionen zu erleichtern. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von PD 099560 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst:
Großsynthese: Großtechnische Synthese des Chromen-2-on-Derivats.
Reaktionsoptimierung: Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Reinigung: Verwendung industrieller Reinigungstechniken wie großtechnischer Chromatographie oder Kristallisation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PD 099560 involves several key steps. The starting material is typically a chromen-2-one derivative, which undergoes a series of reactions to introduce the necessary functional groups. The synthetic route includes:
Hydroxylation: Introduction of a hydroxyl group at the 4-position of the chromen-2-one ring.
Alkylation: Addition of a 3-phenoxypropyl group at the 3-position of the chromen-2-one ring.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Industrial Production Methods
Industrial production of PD 099560 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the chromen-2-one derivative.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PD 099560 unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe an der 4-Position kann zu einem Keton oxidiert werden.
Reduktion: Der Chromen-2-on-Ring kann zu einem Dihydroderivat reduziert werden.
Substitution: Die Phenoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung eines Ketonderivats.
Reduktion: Bildung eines Dihydroderivats.
Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
PD 099560 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der humanen Immunschwächevirus-Protease Typ 1 zu untersuchen.
Biologie: Wird in biologischen Tests eingesetzt, um den Mechanismus der Replikation des humanen Immunschwächevirus zu verstehen.
Medizin: Wird auf sein Potenzial für den Einsatz in antiviralen Therapien für das erworbene Immunschwäche-Syndrom untersucht.
Wirkmechanismus
PD 099560 entfaltet seine Wirkung, indem es die humane Immunschwächevirus-Protease Typ 1 hemmt. Der Mechanismus beinhaltet die Bindung an das aktive Zentrum der Protease, wodurch die Spaltung von viralen Polyproteinen in funktionelle Proteine, die für die virale Replikation notwendig sind, verhindert wird. Diese Hemmung stört den viralen Lebenszyklus, reduziert die Replikation und Ausbreitung des Virus .
Wissenschaftliche Forschungsanwendungen
PD 099560 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of human immunodeficiency virus type 1 protease.
Biology: Employed in biological assays to understand the mechanism of human immunodeficiency virus replication.
Medicine: Investigated for its potential use in antiviral therapies for acquired immunodeficiency syndrome.
Industry: Utilized in the development of new antiviral drugs and screening of potential inhibitors.
Wirkmechanismus
PD 099560 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease. The mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the replication and spread of the virus .
Vergleich Mit ähnlichen Verbindungen
PD 099560 kann mit anderen nicht-peptidischen Inhibitoren der humanen Immunschwächevirus-Protease Typ 1 verglichen werden, wie zum Beispiel:
Saquinavir: Ein weiterer nicht-peptidischer Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.
Indinavir: Ein nicht-peptidischer Inhibitor, der ebenfalls die humane Immunschwächevirus-Protease Typ 1 angreift, aber unterschiedliche pharmakokinetische Eigenschaften aufweist.
Nelfinavir: Ähnlich in der Funktion, aber mit einer unterschiedlichen chemischen Struktur und einem unterschiedlichen klinischen Profil.
PD 099560 ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die einzigartige Bindungseigenschaften und potenzielle Vorteile in Bezug auf Potenz und Selektivität bietet .
Eigenschaften
CAS-Nummer |
155758-74-0 |
|---|---|
Molekularformel |
C18H16O4 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
4-hydroxy-3-(3-phenoxypropyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c19-17-14-9-4-5-11-16(14)22-18(20)15(17)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11,19H,6,10,12H2 |
InChI-Schlüssel |
HGHYHEXRSFIVOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCC2=C(C3=CC=CC=C3OC2=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PD-099560; PD099560; PD 099560 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











